molecular formula C8H16O4 B15178158 [(2S)-2,3-dihydroxypropyl] pentanoate

[(2S)-2,3-dihydroxypropyl] pentanoate

Cat. No.: B15178158
M. Wt: 176.21 g/mol
InChI Key: WGCRBZNYMUSMEV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-2,3-dihydroxypropyl] pentanoate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl group. Esters like this compound are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2,3-dihydroxypropyl] pentanoate typically involves the esterification of pentanoic acid with (2S)-2,3-dihydroxypropanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. The reaction conditions usually involve heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as immobilized lipases, is also common in industrial processes to enhance the efficiency and selectivity of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2,3-dihydroxypropyl] pentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentanoic acid and (2S)-2,3-dihydroxypropanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

[(2S)-2,3-dihydroxypropyl] pentanoate has various applications in scientific research:

Mechanism of Action

The mechanism by which [(2S)-2,3-dihydroxypropyl] pentanoate exerts its effects involves its interaction with enzymes and other molecular targets. For example, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This interaction can modulate various biochemical pathways, depending on the specific context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-2,3-dihydroxypropyl] pentanoate is unique due to its specific (2S)-2,3-dihydroxypropanol component, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] pentanoate

InChI

InChI=1S/C8H16O4/c1-2-3-4-8(11)12-6-7(10)5-9/h7,9-10H,2-6H2,1H3/t7-/m0/s1

InChI Key

WGCRBZNYMUSMEV-ZETCQYMHSA-N

Isomeric SMILES

CCCCC(=O)OC[C@H](CO)O

Canonical SMILES

CCCCC(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.